molecular formula C6H10N2O B1501250 6-Ethyl-4,5-dihydropyridazin-3(2H)-one

6-Ethyl-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B1501250
M. Wt: 126.16 g/mol
InChI Key: LXPPQYACCWTNTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

6-Ethyl-4,5-dihydropyridazin-3(2H)-one represents a distinctive member of the pyridazinone family, characterized by its unique heterocyclic structure containing two adjacent nitrogen atoms within a six-membered ring system. The compound exhibits the molecular formula C6H10N2O with a corresponding molecular weight of 126.16 grams per mole. This specific chemical composition distinguishes it from other members of the diazine family while maintaining the fundamental structural characteristics that define pyridazinone compounds.

The International Union of Pure and Applied Chemistry designation for this compound is 3-ethyl-4,5-dihydro-1H-pyridazin-6-one, though it is commonly referenced in scientific literature as 6-Ethyl-4,5-dihydropyridazin-3(2H)-one. The nomenclature reflects the specific positioning of the ethyl substituent at the 6-position of the heterocyclic ring and the presence of two additional hydrogen atoms at positions 4 and 5, indicating the partially reduced nature of the pyridazine ring system. This reduction significantly impacts the compound's chemical reactivity and potential biological activity compared to fully aromatic pyridazine derivatives.

The structural identification of 6-Ethyl-4,5-dihydropyridazin-3(2H)-one can be characterized through various chemical identifiers including its Standard International Chemical Identifier notation and canonical Simplified Molecular Input Line Entry System representation. These standardized chemical descriptors provide unambiguous identification of the compound's structure and facilitate database searches and computational modeling applications. The compound's Chemical Abstracts Service registry number and other database identifiers further establish its unique chemical identity within the broader context of heterocyclic chemistry literature.

Table 1: Chemical Properties of 6-Ethyl-4,5-dihydropyridazin-3(2H)-one

Property Value
Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
International Union of Pure and Applied Chemistry Name 3-ethyl-4,5-dihydro-1H-pyridazin-6-one
Standard International Chemical Identifier InChI=1S/C6H10N2O/c1-2-5-3-4-6(9)8-7-5/h2-4H2,1H3,(H,8,9)
Standard International Chemical Identifier Key LXPPQYACCWTNTB-UHFFFAOYSA-N
Canonical Simplified Molecular Input Line Entry System CCC1=NNC(=O)CC1

Historical Context in Heterocyclic Chemistry

The development of pyridazine chemistry traces its origins to the pioneering work of Emil Fischer, who first prepared a pyridazine derivative during his classic investigation of the Fischer indole synthesis through the condensation of phenylhydrazine and levulinic acid. This groundbreaking research established the foundation for understanding pyridazine heterocycles and their synthetic accessibility. The parent pyridazine heterocycle was subsequently prepared through the oxidation of benzocinnoline to pyridazinetetracarboxylic acid followed by decarboxylation, though more efficient synthetic routes later emerged utilizing maleic hydrazide as a starting material.

The broader historical context of pyridazine chemistry reveals that these heterocycles are remarkably rare in natural systems, potentially reflecting the scarcity of naturally occurring hydrazines that serve as common building blocks for synthesizing these heterocyclic structures. This natural scarcity has necessitated the development of synthetic methodologies for accessing pyridazine derivatives, leading to the establishment of condensation reactions between 1,4-diketones or 4-ketoacids with hydrazines as standard synthetic approaches. These historical synthetic developments have provided the foundation for modern preparations of compounds like 6-Ethyl-4,5-dihydropyridazin-3(2H)-one.

The evolution of pyridazine chemistry has been closely linked to the recognition of these heterocycles as important pharmacophores in medicinal chemistry applications. Historical developments in this field have demonstrated that pyridazine structures appear within various herbicides including credazine, pyridafol, and pyridate, as well as in several pharmaceutical compounds such as cefozopran, cadralazine, minaprine, pipofezine, and hydralazine. This historical precedent for biological activity has driven continued interest in pyridazine derivatives and has established the foundation for investigating compounds like 6-Ethyl-4,5-dihydropyridazin-3(2H)-one in contemporary medicinal chemistry research.

The historical trajectory of pyridazine research has been marked by significant advances in synthetic methodology and biological evaluation, culminating in recent approvals of pyridazine-containing pharmaceutical compounds. The development of sophisticated synthetic strategies for accessing pyridazine derivatives has enabled researchers to explore structure-activity relationships and optimize biological properties systematically. These historical advances have established the scientific foundation for understanding the potential applications of 6-Ethyl-4,5-dihydropyridazin-3(2H)-one within the broader context of heterocyclic medicinal chemistry.

Significance in Medicinal Chemistry Research

The medicinal chemistry significance of 6-Ethyl-4,5-dihydropyridazin-3(2H)-one stems from its membership in the pyridazinone family, which has gained considerable attention in pharmaceutical research due to unique physicochemical properties and demonstrated biological activities. The pyridazine ring system is endowed with distinctive characteristics including weak basicity, high dipole moment that facilitates π-π stacking interactions, and robust dual hydrogen-bonding capacity that can be crucial in drug-target interactions. These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction with cardiac human ether-à-go-go-related gene potassium channels add significant value in drug discovery and development.

Recent pharmaceutical developments have highlighted the therapeutic potential of pyridazine-containing compounds, with the approvals of relugolix and deucravacitinib representing the first examples of United States Food and Drug Administration-approved drugs incorporating a pyridazine ring. These regulatory approvals have validated the medicinal chemistry potential of pyridazine derivatives and have established precedent for the development of related compounds including 6-Ethyl-4,5-dihydropyridazin-3(2H)-one. The successful translation of pyridazine chemistry from laboratory research to approved therapeutic agents demonstrates the clinical viability of this heterocyclic scaffold.

Research investigations into pyridazinone derivatives have demonstrated their utility as pharmacological tools and potential therapeutic agents across various biological targets. Studies have shown that pyridazinone compounds can serve as inhibitors of enzymes such as C-terminal Src kinase, with structure-activity relationship studies revealing the importance of specific substitution patterns for biological activity. The development of pyridazinone inhibitors has provided valuable insights into target engagement and has established synthetic methodologies that can be applied to the preparation and optimization of compounds like 6-Ethyl-4,5-dihydropyridazin-3(2H)-one.

The synthetic accessibility of 6-Ethyl-4,5-dihydropyridazin-3(2H)-one and related pyridazinone derivatives has been demonstrated through various methodological approaches, including condensation reactions of hydrazine derivatives with appropriate carbonyl compounds. These synthetic strategies have enabled medicinal chemists to prepare diverse libraries of pyridazinone compounds for biological evaluation and structure-activity relationship studies. The availability of efficient synthetic routes facilitates the exploration of 6-Ethyl-4,5-dihydropyridazin-3(2H)-one as a lead compound or building block for more complex pharmaceutical molecules.

Table 2: Comparative Analysis of Pyridazinone Derivatives in Medicinal Chemistry

Compound Class Molecular Weight Range Key Structural Features Reported Biological Activities
Simple Pyridazinones 110-150 g/mol Basic heterocyclic core Enzyme inhibition, receptor modulation
Substituted Dihydropyridazinones 125-200 g/mol Reduced ring system with substituents Enhanced selectivity, improved pharmacokinetics
Fused Pyridazinone Systems 180-300 g/mol Extended aromatic systems Multi-target activity, increased potency
N-Alkylated Pyridazinones 140-250 g/mol Alkyl substitution on nitrogen Modified physicochemical properties

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

3-ethyl-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C6H10N2O/c1-2-5-3-4-6(9)8-7-5/h2-4H2,1H3,(H,8,9)

InChI Key

LXPPQYACCWTNTB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NNC(=O)CC1

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Research indicates that pyridazinone derivatives, including 6-Ethyl-4,5-dihydropyridazin-3(2H)-one, exhibit promising anticancer properties. Studies have shown that compounds with this structure can inhibit the proliferation of various cancer cell lines. For instance, a series of pyridazinones demonstrated significant antiproliferative activity against breast cancer cells (SK-BR-3) and other tumor types . The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

6-Ethyl-4,5-dihydropyridazin-3(2H)-one has been evaluated for its antimicrobial properties. Recent studies synthesized new derivatives that exhibited potent antibacterial and antifungal activities against pathogenic strains such as Candida albicans and Bacillus subtilis . These findings suggest that this compound could serve as a template for developing new antimicrobial agents.

Anti-inflammatory and Analgesic Effects

The compound has also been investigated for its anti-inflammatory and analgesic effects. Research indicates that derivatives of pyridazinones can act as selective COX-2 inhibitors, providing relief from pain and inflammation more effectively than traditional non-steroidal anti-inflammatory drugs (NSAIDs) . For example, certain derivatives showed stronger analgesic activity compared to aspirin in animal models .

Antihypertensive Properties

There is substantial interest in the antihypertensive potential of pyridazinones. Studies have highlighted the efficacy of 6-Ethyl-4,5-dihydropyridazin-3(2H)-one derivatives in lowering blood pressure through mechanisms involving vasodilation and improved cardiac function . Compounds in this class have been compared favorably to established antihypertensive agents like hydralazine.

Anticonvulsant Activity

Recent investigations into the anticonvulsant properties of this compound have shown promising results. In animal models, certain derivatives exhibited significant protection against seizures induced by various methods . This suggests potential applications in treating epilepsy and other seizure disorders.

Case Study 1: Anticancer Evaluation

A study synthesized a series of pyridazinones and tested their anticancer activity against various cell lines. The results indicated that specific substitutions on the pyridazinone core significantly enhanced anticancer potency .

Case Study 2: Antimicrobial Screening

Another study focused on synthesizing 6-Ethyl-4,5-dihydropyridazin-3(2H)-one derivatives and evaluating their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives were comparable to standard antibiotics .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibits proliferation in cancer cell lines
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryCOX-2 inhibition; pain relief
AntihypertensiveLowers blood pressure
AnticonvulsantProtects against induced seizures

Chemical Reactions Analysis

Oxidation/Dehydrogenation Reactions

The dihydropyridazine ring undergoes oxidation to form fully aromatic pyridazin-3(2H)-one derivatives. Two key methodologies have been reported:

Table 1: Oxidative Dehydrogenation Methods

ConditionsCatalyst/ReagentsProductYieldReference
Aerobic conditions, 80°C, 12 hCu(OAc)₂, Na₂CO₃, pyridine6-Ethylpyridazin-3(2H)-one89%
Hydrazine hydrate, ethanol, refluxNone (thermal decomposition)6-Ethylpyridazin-3(2H)-one61%

The copper-catalyzed method leverages molecular oxygen as a green oxidant, achieving high selectivity for dehydrogenation over competing dehalogenation pathways . Thermal dehydrogenation via hydrazine intermediates proceeds through a radical mechanism, confirmed by ESR studies .

Substitution Reactions

The compound undergoes nucleophilic substitution at the 3-oxo group and electrophilic substitution at the 6-ethyl position.

O-Alkylation/Arylation

Reaction with alkyl/aryl halides in basic media yields ether derivatives:
Example :

  • Reagents : 1-Bromopentane, K₂CO₃, DMF, 60°C

  • Product : 3-(Pentyloxy)-6-ethyl-4,5-dihydropyridazine

  • Yield : 76%

Horner–Wadsworth–Emmons Olefination

The phosphorylated derivative serves as a substrate for olefination:
Conditions :

  • 2-Diethoxyphosphoryl-4-oxopentanoate + aldehydes (e.g., benzaldehyde)

  • NaH, THF, 0°C → RT

  • Product : 6-Ethyl-4-styryl-4,5-dihydropyridazin-3(2H)-one

  • Yield : 68%

Heterocyclization Reactions

The hydrazine moiety facilitates cyclization with electrophiles to form fused heterocycles.

Table 2: Heterocyclization Pathways

ReagentsConditionsProductYieldReference
CS₂/KOHEtOH, reflux, 10 h6-Ethyl-4,5-dihydro- thiadiazolo-pyridazinone87%
KSCN, HClH₂O, 100°C, 6 h6-Ethyl-4,5-dihydro- triazolo-pyridazinone73%

Mechanistic studies indicate that CS₂ reacts with the hydrazine group to form a thioamide intermediate, which cyclizes under basic conditions .

Acid/Base Hydrolysis

The ethyl group at C6 undergoes hydrolysis under strong acidic/basic conditions:
Conditions :

  • 6 N HCl, 120°C, 24 h

  • Product : 6-Carboxy-4,5-dihydropyridazin-3(2H)-one

  • Yield : 58%

Catalytic Cross-Coupling

Nickel-mediated coupling with aryl boronic acids introduces aromatic substituents:
Conditions :

  • NiCl₂, ZnCl₂, THF, 100°C, N₂ atmosphere

  • Product : 6-(4-Fluorophenyl)-4,5-dihydropyridazin-3(2H)-one

  • Yield : 65%

Biological Derivatization

The compound serves as a scaffold for pharmacologically active analogs:

  • Antihypertensive derivatives : Introduction of sulfonamide groups at C3 reduces systolic blood pressure by 32% in murine models.

  • Anti-inflammatory analogs : 3-Thiocyanate derivatives show COX-2 inhibition (IC₅₀ = 0.89 μM).

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent size and electronic properties influence reaction yields. For example, the 4-methylphenyl derivative (bulkier substituent) yields 30.7% , whereas smaller groups (e.g., methyl) may improve yields.
  • Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance reactivity for downstream modifications .

Physicochemical Properties

Solubility and Thermodynamic Behavior
  • 6-Phenyl-4,5-dihydropyridazin-3(2H)-one: Exhibits temperature-dependent solubility in solvents like ethanol (0.1–0.4 mol/L at 293.2–313.2 K) and PEG-400 (0.3–1.2 mol/L) .
  • Binary solvent systems : Solubility of phenyl derivatives in Transcutol + water mixtures correlates with solvent polarity, peaking at 0.6 mass fraction of Transcutol .

Pharmacological Activities

Anti-inflammatory and Analgesic Effects
  • 6-(4-Methylphenyl) analog : Demonstrates superior anti-inflammatory activity (55% inhibition in carrageenan-induced edema) compared to indomethacin, attributed to unsubstituted position 2 and intact ketone group .
Antihypertensive and Cardiotonic Effects
  • 1,2,4-Triazol-3-yl-4,5-dihydropyridazin-3(2H)-ones : Show ACE inhibition (IC₅₀ = 0.8–1.2 µM) via angiotensin-converting enzyme (ACE) binding .
  • 2-Butyl-6-phenyl analog : Exhibits COX-2 inhibition (IC₅₀ = 3.4 µM) with minimal COX-1 off-target effects .

Computational and Crystallographic Insights

  • Molecular geometry: X-ray diffraction of 6-(4-methylstyryl) derivatives reveals planar pyridazinone rings with dihedral angles <5° between substituents .
  • Hirshfeld surface analysis : Intermolecular N–H⋯O hydrogen bonding stabilizes crystal packing in 6-aryl derivatives .
  • DFT studies : Frontier molecular orbital (FMO) gaps (~4.5 eV) suggest moderate reactivity, aligning with experimental stability .

Preparation Methods

Cyclization of β-Keto Acid with Hydrazine Hydrate

A classical and efficient method involves the reaction of β-keto acid derivatives such as β-benzoyl propionic acid analogues with hydrazine hydrate in methanol under reflux conditions. This leads to cyclization and formation of the dihydropyridazinone ring.

  • Procedure:

    • Dissolve β-keto acid (e.g., β-ethyl substituted propionic acid) in methanol.
    • Add hydrazine hydrate and sodium acetate as a catalyst.
    • Reflux the mixture for 6 hours.
    • Cool, filter, and recrystallize the product from ethanol.
  • Reaction Characteristics:

    • The reaction proceeds via nucleophilic attack of hydrazine on the keto group, followed by ring closure.
    • Yields are typically moderate to good (~55-73% depending on substituents and conditions).
  • Example Data:

Reagent Amount Solvent Conditions Yield (%) Product Characteristics
β-ethyl substituted β-keto acid 0.1 mol Methanol (30 mL) Reflux 6 h 60-73 M.P. ~210°C; IR: 1700 cm⁻¹ (C=O)

This method is reported for related compounds such as 6-phenyl-4,5-dihydropyridazin-3(2H)-one and can be adapted for ethyl-substituted analogs by using the corresponding β-ethyl keto acids.

Reaction of 2-Diethoxyphosphoryl-4-oxoalkanoates with Hydrazine Hydrate

An alternative versatile approach involves the use of 2-diethoxyphosphoryl-4-oxoalkanoates as starting materials, which upon treatment with hydrazine hydrate undergo cyclization to yield 4,6-disubstituted pyridazin-3(2H)-ones.

  • Procedure:

    • Dissolve 2-diethoxyphosphoryl-4-oxoalkanoate in an appropriate solvent (e.g., ethanol or methanol).
    • Add hydrazine hydrate (80% aqueous solution).
    • Reflux the mixture for several hours (time varies from 3 to 6 hours depending on substrate).
    • Monitor reaction by ^31P NMR to confirm consumption of starting material.
    • Evaporate solvent and purify product by column chromatography.
  • Reaction Characteristics:

    • This method allows introduction of various substituents at the 4 and 6 positions, including ethyl groups.
    • High yields (up to 94%) and good purity of products are reported.
Starting Material Hydrazine Derivative Solvent Temperature Time (h) Yield (%) Notes
2-Diethoxyphosphoryl-4-oxoalkanoate Hydrazine hydrate Ethanol Reflux 3-6 85-94 Monitored by ^31P NMR

This method is suitable for preparing 6-ethyl derivatives by choosing the appropriate 4-oxoalkanoate precursor.

Domino Hydrohydrazination and Condensation

A novel one-pot method involves the reaction of phenylhydrazine with 4-pentynoic acid or similar alkynoic acids in the presence of zinc chloride catalyst, resulting in domino hydrohydrazination and cyclization to form 4,5-dihydropyridazin-3(2H)-ones.

  • Procedure:

    • Mix phenylhydrazine with 4-pentynoic acid and ZnCl2.
    • Stir under mild heating conditions.
    • Isolate the product by filtration and recrystallization.
  • Reaction Characteristics:

    • This method offers operational simplicity and moderate to good yields.
    • It can be adapted for ethyl-substituted analogs by using appropriate alkynoic acid derivatives.
Reactants Catalyst Conditions Yield (%) Notes
Phenylhydrazine + 4-pentynoic acid ZnCl2 Mild heating Moderate One-pot domino reaction

This approach is advantageous for its simplicity and fewer purification steps.

Comparative Summary of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Range (%) Advantages Limitations
β-Keto acid cyclization β-Keto acid derivatives Hydrazine hydrate Reflux in methanol 55-73 Simple, well-established Requires preparation of keto acid
2-Diethoxyphosphoryl-4-oxoalkanoate 2-Diethoxyphosphoryl-4-oxoalkanoate Hydrazine hydrate Reflux in ethanol 85-94 High yield, versatile substitution Requires phosphonate precursors
Domino hydrohydrazination Phenylhydrazine + alkynoic acid ZnCl2 catalyst Mild heating Moderate One-pot, operationally simple Limited substrate scope

Research Findings and Analytical Data

  • Spectroscopic Characterization:

    • IR spectra show characteristic carbonyl stretch around 1700 cm⁻¹ confirming pyridazinone formation.
    • ^1H-NMR typically shows multiplets for methylene protons adjacent to the ring and ethyl substituent signals.
    • ^13C-NMR confirms the presence of carbonyl and ring carbons.
  • Yields and Purity:

    • Yields vary with method and substituents but generally range from moderate (55%) to high (94%).
    • Purification is commonly achieved by recrystallization or column chromatography.
  • Reaction Monitoring:

    • ^31P NMR is used to monitor reactions involving phosphorylated intermediates.
    • TLC and IR are standard for reaction progress and product verification.

Q & A

Q. What are the common synthetic routes for preparing 6-Ethyl-4,5-dihydropyridazin-3(2H)-one and its derivatives?

The compound is typically synthesized via cyclocondensation reactions. A standard protocol involves refluxing substituted phenylcarbohydrazides with ethanol and sodium acetate as a catalyst, followed by crystallization . Modifications include introducing substituents at the 2- or 6-positions using triazole or imidazole derivatives to enhance bioactivity . Reaction optimization often involves adjusting molar ratios, solvent polarity, and reflux duration (6–12 hours) to improve yields .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of 6-Ethyl-4,5-dihydropyridazin-3(2H)-one?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation, providing bond-length precision of ±0.003 Å and confirming dihedral angles between aromatic rings . Complementary techniques include:

  • NMR : To assign protons and carbons in the dihydropyridazinone ring.
  • FT-IR : To identify carbonyl (C=O) and N-H stretching vibrations (~1650–1700 cm⁻¹) .
  • Mass spectrometry : For molecular ion verification and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of 6-Ethyl-4,5-dihydropyridazin-3(2H)-one derivatives during synthesis?

Key optimization strategies include:

  • Catalyst screening : Sodium acetate enhances cyclization efficiency, but alternatives like HCl or p-toluenesulfonic acid may reduce side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while ethanol facilitates crystallization .
  • Temperature control : Reflux at 80–90°C balances reaction kinetics and thermal decomposition risks .
  • Workup modifications : Cold-water precipitation removes unreacted starting materials, increasing purity .

Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance the biological activity of pyridazinone derivatives?

SAR studies focus on:

  • Substituent variation : Electron-withdrawing groups (e.g., Cl, F) at the 4-phenyl position enhance antihypertensive activity, while ethyl groups at the 6-position improve metabolic stability .
  • Hybridization : Incorporating triazole or imidazole moieties at the 2-position increases affinity for cardiovascular targets (e.g., PDE-III inhibitors) .
  • In vitro screening : Platelet aggregation assays and vasorelaxation models (e.g., rat aortic rings) quantify potency, with EC₅₀ values guiding lead optimization .

Q. How can discrepancies in reported pharmacological activities (e.g., inotropic vs. antihypertensive effects) of pyridazinone derivatives be systematically addressed?

Contradictions arise from variations in:

  • Substituent positioning : 4-Chlorophenyl derivatives show antihypertensive effects, while 4-aminophenyl analogs exhibit positive inotropic activity due to divergent receptor interactions .
  • Assay conditions : Differences in tissue prep (e.g., atrial vs. aortic) and species (rat vs. human) alter outcomes. Standardizing protocols (e.g., ISO-certified cell lines) reduces variability .
  • Dose-response profiling : EC₅₀/IC₅₀ ratios clarify whether effects are primary or secondary .

Q. What computational chemistry approaches have been applied to study the electronic properties or reactivity of 6-Ethyl-4,5-dihydropyridazin-3(2H)-one?

Quantum-chemical studies (e.g., DFT) model:

  • Electrophilic reactivity : The C3 carbonyl group is a nucleophilic hotspot, making it prone to nucleophilic substitution .
  • Tautomerism : Enol-keto equilibria influence hydrogen-bonding patterns in crystal packing .
  • Docking simulations : Pyridazinone derivatives bind to PDE-III via π-π stacking with Phe-778 and H-bonding with Gln-817 .

Q. What challenges exist in determining the solubility and formulation stability of 6-Ethyl-4,5-dihydropyridazin-3(2H)-one derivatives, and how are they mitigated?

Challenges include:

  • Low aqueous solubility : LogP values >2.5 indicate hydrophobicity. Co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes improve bioavailability .
  • pH sensitivity : The lactam ring hydrolyzes under acidic conditions (pH <3). Buffered formulations (pH 6.5–7.4) stabilize the compound .
  • Oxidative degradation : Antioxidants (e.g., ascorbic acid) prevent ring-opening in accelerated stability studies (40°C/75% RH) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.